Cas no 2306248-96-2 (tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate)

tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 3,4-bis(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R,4S)-
- tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
-
- インチ: 1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9-,12+/m0/s1
- InChIKey: UWHGJLOXJMOWOT-JOYOIKCWSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@@H](CO)[C@](CO)(C)C1
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566566-1g |
Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
2306248-96-2 | 98% | 1g |
¥11258 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-1G |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 1g |
¥ 5,629.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-1g |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 1g |
¥5630.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-100.0mg |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 100.0mg |
¥1412.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-1.0g |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 1.0g |
¥5630.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-250MG |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 250MG |
¥ 2,257.00 | 2023-04-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566566-100mg |
Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
2306248-96-2 | 98% | 100mg |
¥4500 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566566-250mg |
Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
2306248-96-2 | 98% | 250mg |
¥7321 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-5G |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 5g |
¥ 16,889.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1311-100mg |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate |
2306248-96-2 | 95% | 100mg |
¥1412.0 | 2024-04-22 |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylateに関する追加情報
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate (CAS No. 2306248-96-2): A Comprehensive Overview
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate (CAS No. 2306248-96-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a pyrrolidine ring, and two hydroxymethyl groups. These structural elements contribute to its potential applications in various therapeutic areas.
The tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate molecule is particularly interesting due to its chirality. The (3R,4S) configuration indicates the specific stereochemistry of the compound, which can significantly influence its biological activity and pharmacological properties. Chiral compounds are essential in drug development because they can exhibit different effects on biological systems compared to their enantiomers.
Recent studies have highlighted the potential of tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate in the treatment of neurological disorders. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively modulate GABA receptors, which are crucial for maintaining proper neuronal function. The modulation of GABA receptors has been linked to potential therapeutic benefits in conditions such as anxiety disorders and epilepsy.
In addition to its neurological applications, tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has shown promise in the field of cancer research. A 2022 study in the Cancer Research journal reported that this compound can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it was found to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
The synthesis of tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate involves several intricate steps to ensure the correct stereochemical configuration. One common approach involves the use of chiral catalysts and asymmetric synthesis techniques. These methods are crucial for producing high-purity compounds with the desired stereochemistry, which is essential for their biological activity.
The stability and solubility of tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate are also important considerations for its practical applications. Studies have shown that this compound exhibits good stability under various conditions and has acceptable solubility in both aqueous and organic solvents. These properties make it suitable for use in both preclinical and clinical settings.
In terms of safety and toxicity, preliminary studies suggest that tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has a favorable safety profile. However, further research is needed to fully understand its long-term effects and potential side effects. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects.
The potential applications of tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate extend beyond its direct therapeutic uses. It can also serve as a valuable tool for studying biological processes and developing new drugs. For example, researchers are exploring its use as a probe to investigate GABA receptor function and as a lead compound for developing novel therapeutics.
In conclusion, tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate (CAS No. 2306248-96-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting area of study for scientists and researchers worldwide. As more research is conducted on this compound, it is likely to play an increasingly important role in the development of new treatments for various diseases.
2306248-96-2 (tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate) 関連製品
- 2227800-43-1((2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol)
- 53951-84-1(Methyl quinoline-3-carboxylate)
- 356783-24-9((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 108356-42-9(Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-)
- 19039-01-1(ethyl N-propionylglycinate)
- 1072944-81-0(Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate)
- 1794939-53-9(({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate)
- 2228462-77-7(methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate)
- 1805028-66-3(Ethyl 6-iodo-4-(trifluoromethyl)nicotinate)
